
2-Nonynoic acid
Overview
Description
2-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It belongs to the class of medium-chain fatty acids and is characterized by the presence of a triple bond between the second and third carbon atoms in its aliphatic chain. This compound is also known by other names such as 2-nonynoate and non-2-ynoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the hydrolysis of esters derived from 2-nonyne.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-nonyne in the presence of a suitable catalyst, followed by oxidation to form the carboxylic acid. The reaction conditions often include controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form 2-nonenoic acid or fully saturated nonanoic acid.
Substitution: The hydrogen atoms on the alkyne can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-nonenoic acid or nonanoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
2-Nonynoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Converts it into ketones or aldehydes.
- Reduction : Reduces the triple bond to form 2-nonenoic or nonanoic acids.
- Substitution : Substitutes hydrogen atoms with different functional groups.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Properties : Exhibits antibacterial effects against various strains. For instance, in studies against Bacillus subtilis, it showed a dose-dependent inhibition of bacterial growth, with inhibition zones ranging from 15 mm at 100 µL to 20 mm at 150 µL .
Concentration (µL) | Inhibition Zone Diameter (mm) |
---|---|
100 | 15 |
150 | 20 |
- Anticancer Activity : In vitro studies on the HepG2 liver cancer cell line revealed a cytotoxic effect with a toxicity rate of approximately 58.90% at a concentration of 1000 µg/mL , indicating potential as an anticancer agent .
Medicine
The therapeutic applications of this compound are being explored, particularly in drug development. Its unique structure may allow for interactions with specific molecular targets, leading to potential treatments for various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. It plays a role in synthesizing various industrial products due to its reactivity and ability to form derivatives.
Antimicrobial Efficacy Case Study
A detailed study assessed the antimicrobial properties of this compound against Bacillus subtilis. The results indicated significant antibacterial activity, supporting its potential use as a natural preservative or antimicrobial agent in various formulations.
Anticancer Activity Case Study
In another study focusing on its anticancer properties, researchers investigated the effects of this compound on HepG2 cells. The findings suggested that this compound could inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-nonynoic acid involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Nonenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Nonanoic acid: A fully saturated fatty acid with no double or triple bonds.
2-Decynoic acid: Another medium-chain fatty acid with a triple bond at a different position.
Uniqueness: 2-Nonynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activities compared to its saturated and unsaturated counterparts .
Biological Activity
2-Nonynoic acid, a compound belonging to the class of fatty acids, has garnered attention for its diverse biological activities. This article reviews its antimicrobial, anticancer, and potential pathogenic roles, supported by recent research findings and data.
Chemical Structure and Properties
This compound is an aliphatic compound with the formula . Its structure features a terminal alkyne group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial effects of this compound, it was tested against Bacillus subtilis using the paper disk diffusion method. The results demonstrated a clear dose-dependent inhibition of bacterial growth:
Concentration (µL) | Inhibition Zone Diameter (mm) |
---|---|
100 | 15 |
150 | 20 |
Statistical analysis indicated that the differences were significant () .
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown promise in inhibiting cancer cell proliferation.
Case Study: HepG2 Cell Line
In vitro studies using the HepG2 liver cancer cell line revealed that this compound exhibited cytotoxic effects, with a toxicity rate of approximately 58.90% at a concentration of 1000 µg/mL . This suggests potential as an anticancer agent .
Potential Pathogenic Role
Interestingly, this compound has been implicated in autoimmune conditions, particularly as a potential trigger for primary biliary cirrhosis (PBC). A study indicated that exposure to this compound could lead to autoimmune responses in susceptible individuals .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Properties : It scavenges free radicals, thus potentially reducing oxidative stress in cells.
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Signal Transduction Modulation : It may influence various signaling pathways involved in inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-nonynoic acid in laboratory settings?
- Methodology : The synthesis of this compound involves catalytic carboxylation of terminal alkynes. For example, silver tetrafluoroborate (AgBF₄) and dimethyl sulfoxide (DMSO) under CO₂ atmosphere can facilitate the carboxylation of alkynes to yield this compound . Post-synthesis purification often employs ion chromatography-mass spectrometry (IC-MS) to monitor impurities and optimize reaction conditions, ensuring ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the molecular structure. For purity assessment, ion chromatography with suppressed conductivity detection (IC-CD) and mass spectrometry (MS) are recommended, achieving limits of detection (LOD) as low as 0.1 µg/mL .
Q. What analytical techniques are suitable for impurity profiling in this compound samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) allows precise identification of by-products. For trace impurities, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) contribute to understanding this compound’s reactivity?
- Methodology : DFT calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, vibrational frequencies, and nonlinear optical (NLO) properties. These simulations help identify reactive sites, such as the alkyne group, which may undergo addition reactions or participate in catalytic cycles .
Q. What contradictions exist in safety assessments of this compound derivatives, and how can they be resolved?
- Methodology : The International Fragrance Association (IFRA) prohibits esters of this compound in fragrances due to insufficient toxicological data . Researchers should address this gap by conducting quantitative risk assessments (QRA2) for skin sensitization and aquatic toxicity using in vitro assays (e.g., KeratinoSens™) and probabilistic exposure modeling .
Q. How can enzymatic reactions involving this compound be optimized for biocatalytic applications?
- Methodology : Lipase-catalyzed esterification reactions (e.g., with Candida antarctica lipase B) can synthesize functionalized esters. Reaction parameters such as solvent polarity (log P), temperature (30–60°C), and water activity (aw) must be optimized to enhance conversion rates (>80%) .
Q. What experimental designs are recommended for studying this compound’s role in autoimmune responses?
- Methodology : In vitro models using human hepatocyte cell lines (e.g., HepG2) can assess its potential as a trigger for primary biliary cirrhosis (PBC). Flow cytometry and cytokine profiling (e.g., IL-6, TNF-α) should quantify immune activation .
Q. Methodological Considerations
- Experimental Design : For toxicity studies, prioritize in silico predictions (e.g., OECD QSAR Toolbox) followed by in vitro assays to reduce animal testing.
- Data Contradictions : Address discrepancies in safety data by replicating studies under Good Laboratory Practice (GLP) conditions and publishing raw datasets for peer review .
Properties
IUPAC Name |
non-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWLBSATNLQTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075143 | |
Record name | 2-Nonynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-70-4 | |
Record name | 2-Nonynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NONYNOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nonynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nonynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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